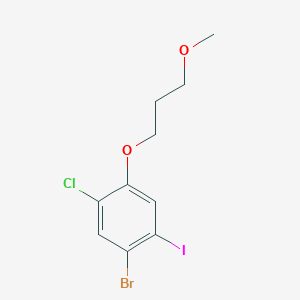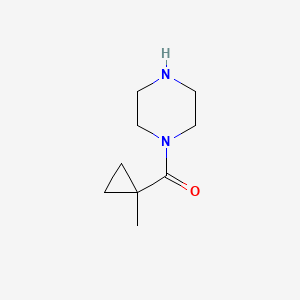
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring, along with a 3-methoxypropoxy group. This compound is of interest due to its unique structure, which allows for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene typically involves multi-step reactions starting from a benzene derivative. The process may include:
Halogenation: Introduction of bromine, chlorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Etherification: Attachment of the 3-methoxypropoxy group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine, chlorine, or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions may produce various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene depends on its specific application
Electrophilic Substitution: The halogen atoms can act as electrophiles, facilitating reactions with nucleophiles.
Coupling Reactions: The compound can form new carbon-carbon bonds through palladium-catalyzed coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-4-iodo-5-methylbenzene
- 1-Bromo-4-iodobenzene
- 2-Bromoiodobenzene
- 3-Bromoiodobenzene
Uniqueness
1-Bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene is unique due to the presence of multiple halogen atoms and a 3-methoxypropoxy group, which allows for diverse chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11BrClIO2 |
|---|---|
Molecular Weight |
405.45 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-iodo-4-(3-methoxypropoxy)benzene |
InChI |
InChI=1S/C10H11BrClIO2/c1-14-3-2-4-15-10-6-9(13)7(11)5-8(10)12/h5-6H,2-4H2,1H3 |
InChI Key |
OPRRKGDYNJZJLD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=CC(=C(C=C1Cl)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)




![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)


![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
